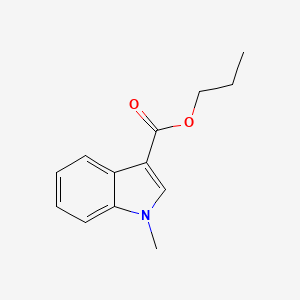![molecular formula C16H16O5 B6343342 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester CAS No. 1029773-12-3](/img/structure/B6343342.png)
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, commonly known as 2,4-DHPEA-EDA, is a natural phenolic compound found in various plant species. It is a derivative of the benzoic acid and belongs to the class of flavonoids. 2,4-DHPEA-EDA is widely used in the food industry as a preservative, flavoring agent, and antioxidant. It has also been investigated for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and anti-microbial activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis form a crucial part of the scientific research applications of phenolic compounds similar to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Studies have focused on the synthesis of various phenolic compounds, including those with dihydroxybenzoic acid derivatives, through methods like condensation, esterification, and annulation. These processes are instrumental in producing esters of substituted monobasic acids and hydroxy esters, which are valuable for their potential applications in materials science and medicinal chemistry. For instance, the synthesis of 2,4- and 2,5-dihydroxybenzamides from their corresponding methyl esters has been analyzed through FT-IR and NMR spectroscopies, highlighting the spectral characteristics and structural similarities to salicylic acid derivatives (M. Jadrijević-Mladar Takač & Dražen Vikić Topić, 2004) [https://consensus.app/papers/ftir-spectroscopic-studies-salicylic-derivatives-takač/ff4cccb4f4b35f7aa4caa0d64ce2d0ea/?utm_source=chatgpt].
Antimicrobial Applications
Phenolic compounds derived from Anabasis aphylla have shown antimicrobial activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, and yeast. This research underscores the potential of phenolic compounds, similar in structure to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester, as natural antimicrobial agents. These findings could lead to the development of new treatments for plant and animal diseases (H. Du et al., 2009) [https://consensus.app/papers/antimicrobial-phenolic-compounds-anabasis-aphylla-du/8eaaecaa67635e28b170a62021e1341f/?utm_source=chatgpt].
Inhibition of Carbonic Anhydrase Isoforms
Research into the inhibition of mammalian carbonic anhydrase isoforms by phenolic acid alkyl esters reveals another scientific application of compounds similar to 2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester. Such studies have identified compounds with inhibitory activity in the submicromolar range, suggesting their utility in exploring new therapeutic approaches to diseases where carbonic anhydrase isoforms play a role (F. Carta et al., 2013) [https://consensus.app/papers/monodihydroxybenzoic-acid-esters-phenol-pyridinium-carta/126412f1b9f35aab9b149e18e96cb4bd/?utm_source=chatgpt].
Mecanismo De Acción
Target of Action
Similar phenolic compounds have been known to interact with various cellular targets, including enzymes, receptors, and transport proteins .
Mode of Action
It’s known that phenolic compounds can act as antioxidants, neutralizing harmful free radicals in the body . They can also interact with cellular targets to modulate their function .
Biochemical Pathways
Phenolic compounds are known to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds with higher lipophilicity have been shown to have better passive cellular uptake .
Result of Action
Phenolic compounds are known for their antioxidant properties, and they can protect cells from oxidative stress . They can also modulate the function of various cellular targets, potentially influencing cell proliferation, inflammation, and other cellular processes .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can influence the stability and activity of similar phenolic compounds .
Propiedades
IUPAC Name |
methyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-21-16(20)15-11(8-13(18)9-14(15)19)5-2-10-3-6-12(17)7-4-10/h3-4,6-9,17-19H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMIKLQBEQDHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1O)O)CCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Methyl-6-oxo-6,7-dihydro-5H-1-oxa-5-aza-s-indacene-7-carboxylic acid (4H-[1,2,4]triazol-3-yl)-amide](/img/structure/B6343322.png)

![[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide](/img/structure/B6343343.png)
